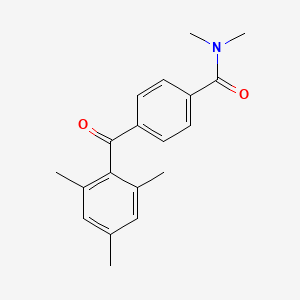
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition has shown promising results in cancer therapy.
Mécanisme D'action
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide works by inhibiting PARP enzymes, which are responsible for repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes this compound a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been found to have a selective effect on cancer cells, leading to minimal toxicity in normal cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the inhibition of PARP enzymes, which leads to the accumulation of DNA damage and activation of cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, its high cost and limited availability may limit its use in some experiments. In addition, the effects of this compound on normal cells and tissues are not fully understood, which may limit its use in some studies.
Orientations Futures
Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could focus on several areas, including the development of more cost-effective synthesis methods, the investigation of its effects on normal cells and tissues, and the exploration of its potential use in combination with other cancer therapies. In addition, further studies could investigate the potential use of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, this compound is a promising therapeutic agent for cancer treatment, with a selective effect on cancer cells and minimal toxicity in normal cells. Its inhibition of PARP enzymes leads to the accumulation of DNA damage and activation of cell death pathways, making it a potent anticancer agent. Future research on this compound could lead to the development of more effective cancer therapies and the exploration of its potential use in other diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with 5-bromo-6-methyl-2-pyridinamine, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. This process results in the formation of this compound, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been shown to be effective against several types of cancer, including breast, ovarian, and prostate cancer. In addition, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)6-7-12(15-8)16-13(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGNKSUYAPFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)


![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)

![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)

